2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Overview
Description
2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a bromophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiazole intermediate.
Attachment of the Bromophenyl Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine-benzothiazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromophenyl sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzothiazole ring can yield nitro derivatives, while nucleophilic substitution of the bromophenyl sulfonyl group can produce various substituted derivatives.
Scientific Research Applications
2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
- 2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
- 2-{1-[(4-Fluorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
Uniqueness
2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is unique due to the presence of the bromophenyl sulfonyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c18-12-7-9-13(10-8-12)24(21,22)20-11-3-5-15(20)17-19-14-4-1-2-6-16(14)23-17/h1-2,4,6-10,15H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXFWGSQZDLIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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